molecular formula C8H8F2O2S B3042058 Difluoromethyl 3-methylphenyl sulphone CAS No. 4837-16-5

Difluoromethyl 3-methylphenyl sulphone

Cat. No.: B3042058
CAS No.: 4837-16-5
M. Wt: 206.21 g/mol
InChI Key: FHCGDMHFSHKZHY-UHFFFAOYSA-N
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Description

Difluoromethyl 3-methylphenyl sulphone: is an organofluorine compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a 3-methylphenyl sulphone structure. The unique properties of fluorine atoms, such as high electronegativity and the ability to form strong bonds, contribute to the compound’s stability and reactivity, making it valuable in pharmaceuticals, agrochemicals, and advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of sodium thiophenoxide with chlorodifluoromethane, followed by oxidation . This process can be carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of difluoromethyl 3-methylphenyl sulphone may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and scalability .

Comparison with Similar Compounds

Comparison: Difluoromethyl 3-methylphenyl sulphone is unique due to the presence of the 3-methyl group, which can influence its reactivity and selectivity in chemical reactions. Compared to difluoromethyl phenyl sulfone, the 3-methyl derivative may exhibit different steric and electronic properties, making it suitable for specific applications .

Properties

IUPAC Name

1-(difluoromethylsulfonyl)-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2S/c1-6-3-2-4-7(5-6)13(11,12)8(9)10/h2-5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCGDMHFSHKZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001259595
Record name 1-[(Difluoromethyl)sulfonyl]-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001259595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4837-16-5
Record name 1-[(Difluoromethyl)sulfonyl]-3-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4837-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Difluoromethyl)sulfonyl]-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001259595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Difluoromethyl 3-methylphenyl sulphone
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